molecular formula C18H24N2O4S2 B3000642 N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide CAS No. 923249-99-4

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

Cat. No.: B3000642
CAS No.: 923249-99-4
M. Wt: 396.52
InChI Key: XHUKBNDIYQLVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a useful research compound. Its molecular formula is C18H24N2O4S2 and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzene ring substituted with various functional groups. Its molecular formula is C16H22N2O3SC_{16}H_{22}N_2O_3S, and it features a sulfonamide group that is known for its antibacterial properties. The presence of methyl and benzyl groups contributes to its lipophilicity, which may enhance membrane permeability.

This compound exhibits multiple biological activities:

  • Antimicrobial Activity : The sulfonamide moiety is structurally similar to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, the compound disrupts folate metabolism in bacteria, leading to growth inhibition.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
  • Antiviral Properties : Some derivatives of sulfonamides have shown efficacy against viral infections by interfering with viral replication mechanisms. The specific antiviral activity of this compound requires further investigation.

Pharmacological Studies

Research has highlighted the compound's pharmacological profile through in vitro and in vivo studies:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntibacterialModerate
Anti-inflammatoryPotential
AntiviralUnder study

Case Studies

  • Antibacterial Efficacy : A study conducted by Stenzel-Rosenbaum et al. (2010) evaluated the antibacterial properties of related sulfonamides against various Gram-positive and Gram-negative bacteria. The findings indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting potential effectiveness for this compound.
  • Anti-inflammatory Research : In a controlled trial examining the anti-inflammatory effects of sulfonamides in a murine model of arthritis, researchers observed reduced inflammatory markers and improved clinical scores in treated groups compared to controls. This supports the hypothesis that this compound may share similar benefits.
  • Antiviral Studies : Ongoing research is exploring the antiviral potential of this compound against hepatitis C virus (HCV). Preliminary results suggest it may inhibit viral replication; however, comprehensive studies are needed to confirm these findings.

Properties

IUPAC Name

N-benzyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-13-11-14(2)18(15(3)17(13)20(4)25(5,21)22)26(23,24)19-12-16-9-7-6-8-10-16/h6-11,19H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUKBNDIYQLVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.